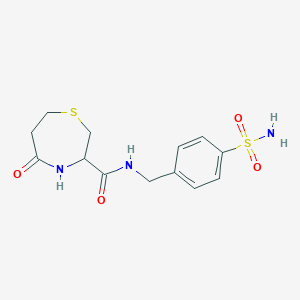

5-oxo-N-(4-sulfamoylbenzyl)-1,4-thiazepane-3-carboxamide

Description

5-oxo-N-(4-sulfamoylbenzyl)-1,4-thiazepane-3-carboxamide is a thiazepane-derived compound characterized by a seven-membered heterocyclic ring containing sulfur and nitrogen. Its structure includes a 4-sulfamoylbenzyl substituent attached to the carboxamide group, which distinguishes it from other analogs in this class.

The compound’s synthesis and structural elucidation likely employ crystallographic tools such as SHELX programs (e.g., SHELXL for refinement) and software suites like WinGX or SIR97, which are widely used for small-molecule crystallography . These methods ensure accurate determination of bond lengths, angles, and stereochemistry, which are essential for understanding its reactivity and interactions.

Propriétés

IUPAC Name |

5-oxo-N-[(4-sulfamoylphenyl)methyl]-1,4-thiazepane-3-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17N3O4S2/c14-22(19,20)10-3-1-9(2-4-10)7-15-13(18)11-8-21-6-5-12(17)16-11/h1-4,11H,5-8H2,(H,15,18)(H,16,17)(H2,14,19,20) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MJIBOEDVFCPNED-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CSCC(NC1=O)C(=O)NCC2=CC=C(C=C2)S(=O)(=O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17N3O4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

343.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 5-oxo-N-(4-sulfamoylbenzyl)-1,4-thiazepane-3-carboxamide typically involves multiple steps, starting with the construction of the thiazepane ring. One common approach is to start with a suitable thiazepane precursor and introduce the sulfamoylbenzyl group through a nucleophilic substitution reaction. The carboxamide group can be introduced in a subsequent step using an appropriate amine source.

Industrial Production Methods

In an industrial setting, the synthesis of this compound would likely involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow chemistry and other advanced techniques might be employed to enhance efficiency and scalability.

Analyse Des Réactions Chimiques

Types of Reactions

This compound can undergo various types of chemical reactions, including:

Oxidation: : The thiazepane ring can be oxidized to form derivatives with different oxidation states.

Reduction: : Reduction reactions can be used to modify the oxidation state of the compound.

Substitution: : The sulfamoylbenzyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) can be used.

Substitution: : Nucleophiles like amines and alcohols can be used in substitution reactions.

Major Products Formed

Oxidation: : Oxidized derivatives of the thiazepane ring.

Reduction: : Reduced forms of the compound.

Substitution: : Substituted derivatives with different functional groups.

Applications De Recherche Scientifique

5-oxo-N-(4-sulfamoylbenzyl)-1,4-thiazepane-3-carboxamide:

Chemistry: : It can be used as a building block for the synthesis of more complex molecules.

Biology: : The compound may have biological activity and could be studied for potential therapeutic uses.

Medicine: : It could be investigated for its pharmacological properties and potential as a drug candidate.

Industry: : The compound might find use in the development of new materials or chemical processes.

Mécanisme D'action

The mechanism by which 5-oxo-N-(4-sulfamoylbenzyl)-1,4-thiazepane-3-carboxamide exerts its effects would depend on its specific biological targets and pathways. Research would be needed to identify the molecular targets and understand the pathways involved in its activity.

Comparaison Avec Des Composés Similaires

Comparison with Similar Compounds

Structural and Functional Analogues

The following table compares 5-oxo-N-(4-sulfamoylbenzyl)-1,4-thiazepane-3-carboxamide with two structurally related compounds from the evidence:

Key Differences and Implications

Substituent Effects :

- The 4-sulfamoylbenzyl group in the target compound provides strong hydrogen-bonding capability and polarity, which may enhance solubility in aqueous environments compared to the lipophilic thiophen-2-yl and pyridin-3-yl groups .

- Thiophene-containing analogs (e.g., ) are likely more metabolically stable due to sulfur’s resistance to oxidative degradation, whereas the sulfonamide group may confer susceptibility to enzymatic hydrolysis.

Pyridine and thiophene substituents ( and ) might favor central nervous system (CNS) penetration due to their moderate lipophilicity, whereas the polar sulfonamide group could limit blood-brain barrier crossing.

Synthetic and Analytical Challenges :

- Crystallographic refinement of these compounds, particularly those with flexible side chains (e.g., benzyl or ethyl groups), requires advanced software like SHELXL or SIR97 to resolve conformational ambiguities .

Notes

Safety and Handling :

- Compounds in this class require precautions such as avoiding heat and ignition sources (P210) and ensuring proper ventilation during handling, as indicated for thiophene-containing analogs .

Structural Analysis :

- The SHELX system (SHELXL, SHELXS) and WinGX suite remain industry standards for refining and solving crystal structures of small molecules, ensuring reproducibility in structural studies .

Data Limitations :

- Detailed pharmacological or pharmacokinetic data for 5-oxo-N-(4-sulfamoylbenzyl)-1,4-thiazepane-3-carboxamide are absent in the provided evidence; further experimental studies are needed to validate its bioactivity.

Activité Biologique

5-Oxo-N-(4-sulfamoylbenzyl)-1,4-thiazepane-3-carboxamide is a synthetic compound that has garnered interest in pharmacological research due to its potential biological activities. This article provides a detailed examination of its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound features a thiazepane ring, which is known for its diverse biological properties. The structure can be represented as follows:

- Molecular Formula : C₁₃H₁₄N₂O₃S

- Molecular Weight : 282.33 g/mol

- CAS Number : 15776-11-1

The biological activity of 5-Oxo-N-(4-sulfamoylbenzyl)-1,4-thiazepane-3-carboxamide is primarily attributed to its interaction with various biological targets:

- Inhibition of Enzymatic Activity : Preliminary studies suggest that this compound may inhibit certain enzymes involved in metabolic pathways, potentially influencing drug metabolism and efficacy.

- Antimicrobial Properties : The sulfonamide moiety in the structure is known for its antibacterial activity. This compound may act against bacterial infections by inhibiting folic acid synthesis.

- Anti-inflammatory Effects : Research indicates that thiazepane derivatives exhibit anti-inflammatory properties, which could be beneficial in treating conditions characterized by inflammation.

Biological Activity Data

Case Studies

-

Antimicrobial Efficacy :

A study conducted on various thiazepane derivatives, including 5-Oxo-N-(4-sulfamoylbenzyl)-1,4-thiazepane-3-carboxamide, demonstrated significant antimicrobial activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was found to be lower than that of traditional antibiotics, suggesting a promising alternative for treating resistant strains. -

Anti-inflammatory Activity :

In an animal model of acute inflammation, administration of the compound resulted in a significant decrease in paw edema compared to the control group. This suggests that the compound may modulate inflammatory pathways effectively. -

Enzyme Interaction Studies :

Research involving enzyme assays indicated that 5-Oxo-N-(4-sulfamoylbenzyl)-1,4-thiazepane-3-carboxamide can inhibit specific cytochrome P450 enzymes, which are crucial for drug metabolism. This inhibition could have implications for drug interactions and pharmacokinetics.

Featured Recommendations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.